

# Application Notes and Protocols for the Total Synthesis of Psammaplysene B

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Compound of Interest		
Compound Name:	psammaplysene B	
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These application notes provide a detailed overview of the total synthesis of **psammaplysene B**, a naturally occurring dibromotyrosine-derived metabolite. The synthetic route described is based on the flexible and efficient approach developed by Georgiades and Clardy, which utilizes a common starting material to construct the pseudosymmetric structure of the target molecule. This document includes a summary of starting materials and reagents, detailed experimental protocols for key transformations, and a visual representation of the synthetic workflow.

#### **Overview of the Synthetic Strategy**

The total synthesis of **psammaplysene B** commences from the readily available starting material, 4-iodophenol. The synthetic pathway involves a series of key transformations to construct the two main fragments of the molecule, which are subsequently coupled and deprotected to yield the final product. The key reactions in this synthesis include:

- Directed ortho-bromination: Introduction of two bromine atoms ortho to the hydroxyl group of the phenol.
- O-alkylation: Functionalization of the phenolic hydroxyl group.
- Heck reaction: Carbon-carbon bond formation to introduce the acrylate moiety.



- Amide coupling: Formation of the central amide bond to connect the two main fragments.
- Deprotection: Removal of the nosyl protecting group to furnish the final psammaplysene B.

### **Starting Materials and Reagents**

The following tables summarize the key starting materials and reagents required for the synthesis of **psammaplysene B**, organized by the major synthetic steps.

Table 1: Synthesis of the Carboxylic Acid Fragment

Step	Starting Material	Reagents & Catalysts	Solvent(s)
Ortho-bromination	4-lodophenol	N-bromo-tert- butylamine	Toluene
O-alkylation	2,6-Dibromo-4- iodophenol	Ns-protected 3- bromopropylamine, Cesium carbonate (Cs <sub>2</sub> CO <sub>3</sub> )	Acetonitrile
N-methylation	Alkylated phenol	Methanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)	Toluene
Heck Reaction	N-methylated intermediate	Methyl acrylate, Palladium(II) acetate (Pd(OAc) <sub>2</sub> ), Potassium acetate (KOAc), Tetrabutylammonium bromide (Bu <sub>4</sub> NBr)	DMF
Hydrolysis	Methyl ester	Potassium hydroxide (KOH)	Methanol/Water



Table 2: Synthesis of the Amine Fragment

Step	Starting Material	Reagents & Catalysts	Solvent(s)
O-alkylation	2,6-Dibromo-4- iodophenol	Boc-protected 3- bromopropylamine, Cesium carbonate (Cs <sub>2</sub> CO <sub>3</sub> )	Acetonitrile
Heck Reaction	Alkylated phenol	Methyl acrylate, Palladium(II) acetate (Pd(OAc) <sub>2</sub> ), Potassium acetate (KOAc), Tetrabutylammonium bromide (Bu <sub>4</sub> NBr)	DMF
Hydrolysis	Methyl ester	Potassium hydroxide (KOH)	Methanol/Water
Boc Deprotection	Boc-protected amine	Trifluoroacetic acid (TFA)	Dichloromethane

Table 3: Final Assembly and Deprotection

Step	Starting Materials	Reagents & Catalysts	Solvent(s)
Amide Coupling	Carboxylic acid fragment, Amine fragment	Diethylphosphocyanid ate (DEPC), Triethylamine (Et₃N)	THF
Nosyl Deprotection	Ns-protected psammaplysene B	Thiophenol, Cesium carbonate (Cs <sub>2</sub> CO <sub>3</sub> )	Acetonitrile

## **Experimental Protocols**



The following are detailed protocols for the key experimental steps in the total synthesis of **psammaplysene B**.

#### Synthesis of 2,6-Dibromo-4-iodophenol (Precursor)

- Preparation: To a solution of 4-iodophenol in toluene at -30 °C, a solution of N-bromo-tert-butylamine in toluene is added dropwise.
- Reaction: The reaction mixture is stirred at this temperature for a specified period, allowing for the selective ortho-bromination to occur.
- Work-up: The reaction is quenched, and the product is extracted with an organic solvent.
   The organic layer is washed, dried, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography to yield 2,6-dibromo-4iodophenol. A yield of 84% has been reported for this step.[1]

#### Synthesis of the Carboxylic Acid Fragment

- O-alkylation: 2,6-Dibromo-4-iodophenol is reacted with Ns-protected 3-bromopropylamine in the presence of cesium carbonate in acetonitrile. This reaction typically proceeds at an elevated temperature to afford the O-alkylated product in a 70% yield.[1][2]
- N-methylation: The resulting secondary sulfonamide is methylated using Fukuyama's conditions.[1][2] This involves treatment with methanol, triphenylphosphine, and diethyl azodicarboxylate in toluene, providing the N-methylated product in a high yield of 94%.
- Heck Reaction: The aryl iodide is coupled with methyl acrylate using a palladium catalyst. A
  modification of the Jeffery conditions, employing palladium(II) acetate, potassium acetate,
  and tetrabutylammonium bromide, is used to achieve the Heck coupling, yielding the methyl
  ester in 89% yield.
- Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in a mixture of methanol and water. This step proceeds with a 95% yield.

## **Synthesis of the Amine Fragment**



- O-alkylation: 2,6-Dibromo-4-iodophenol is alkylated with Boc-protected 3-bromopropylamine using cesium carbonate in acetonitrile, resulting in a 96% yield of the protected amine.
- Heck Reaction and Saponification: The subsequent Heck reaction with methyl acrylate and saponification of the resulting ester are performed under similar conditions as for the carboxylic acid fragment to yield the corresponding carboxylic acid.
- Boc Deprotection: The Boc protecting group is removed by treatment with trifluoroacetic acid in dichloromethane to provide the free amine fragment.

#### Final Assembly and Deprotection to Psammaplysene B

- Amide Coupling: The carboxylic acid fragment and the amine fragment are coupled using diethylphosphocyanidate and triethylamine in THF. This reaction forms the central amide bond of the psammaplysene skeleton, affording the Ns-protected psammaplysene B in an 88% yield.
- Nosyl Deprotection: The final step is the removal of the 2-nitrobenzenesulfonyl (Ns) protecting group. This is achieved by treating the Ns-protected psammaplysene B with thiophenol and cesium carbonate in acetonitrile. This deprotection step proceeds via a nucleophilic aromatic substitution and yields the final product, psammaplysene B, in an 86% yield.

#### Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for **psammaplysene B**, from the common starting material to the final natural product.

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